A Technical Guide to 3-Amino-2-bromo-6-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 3-Amino-2-bromo-6-methoxypyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 3-Amino-2-bromo-6-methoxypyridine (CAS No. 135795-46-9), a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The document details its physicochemical properties, provides a validated synthesis protocol, explores its reactivity profile with a focus on palladium-catalyzed cross-coupling reactions, and discusses its strategic application in the development of novel therapeutics. This guide is intended to serve as a comprehensive resource for researchers leveraging this versatile intermediate in their synthetic endeavors.
Introduction and Core Compound Profile
3-Amino-2-bromo-6-methoxypyridine is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure is characterized by a pyridine core functionalized with three key substituents: an amino group at the 3-position, a bromine atom at the 2-position, and a methoxy group at the 6-position. This unique arrangement of functional groups imparts a versatile reactivity profile, making it an ideal scaffold for building diverse compound libraries.[2]
The pyridine moiety itself is considered a "privileged scaffold" in drug design, appearing in numerous natural products and FDA-approved drugs. The strategic placement of the bromine atom allows for its participation in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig couplings.[2] The amino group provides a nucleophilic center and a site for further derivatization, while the methoxy group modulates the electronic properties and solubility of the molecule.[1] Consequently, this compound serves as a gateway to novel chemical entities in fields ranging from pharmaceuticals to agrochemicals.
Synonyms: 2-bromo-6-methoxy-3-pyridinamine, 2-Bromo-6-methoxypyridin-3-amine[1][3]
Physicochemical and Safety Data
A summary of the key physicochemical properties of 3-Amino-2-bromo-6-methoxypyridine is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [3][4] |
| Molecular Weight | 203.04 g/mol | [4] |
| Appearance | Solid | [3] |
| Boiling Point (Predicted) | 293.9 ± 35.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.622 ± 0.06 g/cm³ | [1] |
| InChI Key | BUPDRKSRZCMGRP-UHFFFAOYSA-N | [3][4] |
| Purity | Typically ≥97% | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Safety Profile
As a halogenated amine, 3-Amino-2-bromo-6-methoxypyridine requires careful handling in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Signal Word: Warning[3]
-
GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Codes: P261, P280, P305+P351+P338[3]
Synthesis and Characterization
The synthesis of 3-Amino-2-bromo-6-methoxypyridine is typically achieved via the reduction of its corresponding nitro precursor, 2-bromo-6-methoxy-3-nitropyridine. This transformation is a robust and high-yielding process, commonly employing metal-based reducing agents. The following protocol describes a representative, field-proven method.
Synthetic Workflow Diagram
Caption: General synthetic pathway for 3-Amino-2-bromo-6-methoxypyridine.
Step-by-Step Synthesis Protocol: Reduction of 2-bromo-6-methoxy-3-nitropyridine
This protocol is based on established methodologies for the reduction of aromatic nitro compounds. The use of iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and scalable method.
Materials:
-
2-bromo-6-methoxy-3-nitropyridine (1.0 equiv.)
-
Iron powder (Fe, <10 micron, 3.0-5.0 equiv.)
-
Ammonium chloride (NH₄Cl, 0.2 equiv.)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromo-6-methoxy-3-nitropyridine (1.0 equiv.), ethanol, and water (typically a 4:1 to 5:1 ratio).
-
Addition of Reagents: Add iron powder (3.0-5.0 equiv.) and ammonium chloride (0.2 equiv.) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up - Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-Amino-2-bromo-6-methoxypyridine can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.
Characterization
The identity and purity of the final product must be confirmed by analytical methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR will show six distinct signals corresponding to the carbons in the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with a characteristic isotopic pattern for the bromine atom.
-
Purity (HPLC): High-Performance Liquid Chromatography should be used to determine the purity of the final compound, which is typically >97%.
Key Reactions and Synthetic Utility
The synthetic power of 3-Amino-2-bromo-6-methoxypyridine lies in its ability to undergo selective, high-yielding transformations at the C2-bromo position, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. It couples the C2-bromo position with a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental for constructing biaryl scaffolds common in many pharmaceutical agents.[2][5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reactants: 3-Amino-2-bromo-6-methoxypyridine (1.0 equiv.), Arylboronic acid (1.1-1.5 equiv.).
-
Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) (1-5 mol%).
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.).
-
Solvent: A degassed mixture of an organic solvent (e.g., Dioxane, Toluene, DME) and water.
-
Procedure: Reactants, base, and catalyst are combined in the solvent and heated (typically 80-110 °C) under an inert atmosphere until completion.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the C2-bromo position with a primary or secondary amine.[6] This reaction is essential for synthesizing substituted 2-aminopyridine derivatives, which are prevalent motifs in kinase inhibitors and other targeted therapies.[7]
Generalized Protocol for Buchwald-Hartwig Amination:
-
Reactants: 3-Amino-2-bromo-6-methoxypyridine (1.0 equiv.), Amine (1.1-1.2 equiv.).
-
Catalyst: A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%).
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or BINAP (2-4 mol%).
-
Base: A strong, non-nucleophilic base like NaOt-Bu or LHMDS (1.2-1.5 equiv.).
-
Solvent: Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane).
-
Procedure: All components are combined under an inert atmosphere and heated (typically 80-110 °C) until the starting material is consumed.
Applications in Drug Discovery and Medicinal Chemistry
The derivatives synthesized from 3-Amino-2-bromo-6-methoxypyridine are of significant interest in drug discovery programs targeting a range of diseases. The ability to rapidly generate diverse libraries of compounds by varying the coupling partners in Suzuki and Buchwald-Hartwig reactions makes it a highly valuable starting material.
-
Kinase Inhibitors: The 2,3-diaminopyridine scaffold is a common feature in many kinase inhibitors, where the two amino groups can form critical hydrogen bond interactions within the ATP-binding pocket of the target kinase.
-
GPCR Modulators: Substituted pyridines are frequently used in the design of ligands for G-protein coupled receptors (GPCRs), where they can act as agonists or antagonists for various neurological and metabolic targets.
-
Agrochemicals: The pyridine core is also integral to the design of modern herbicides and pesticides. The strategic functionalization enabled by this building block allows for the creation of agrochemicals with high efficacy and improved environmental profiles.
Caption: Workflow from building block to drug candidate.
Conclusion
3-Amino-2-bromo-6-methoxypyridine is a strategically functionalized and highly versatile building block for modern organic and medicinal chemistry. Its well-defined reactivity, particularly in robust palladium-catalyzed cross-coupling reactions, provides chemists with a reliable and efficient tool for the synthesis of complex molecular targets. The protocols and data presented in this guide underscore its importance and provide a solid foundation for its application in the discovery and development of new pharmaceuticals and other advanced materials.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
ChemRxiv. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-5-bromo-2-methoxypyridine in Modern Agrochemical Synthesis. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. [Link]
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MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
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European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. [Link]
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